An In-depth Technical Guide to the Chemical Properties and Physical Data of 2,4-Pentanediol
An In-depth Technical Guide to the Chemical Properties and Physical Data of 2,4-Pentanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-pentanediol, a versatile diol with significant applications in various scientific fields. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and stereoisomer separation, and logical diagrams illustrating key processes.
Chemical and Physical Properties
2,4-Pentanediol, also known as amylene glycol, is a chiral diol with the chemical formula C₅H₁₂O₂. It exists as three stereoisomers: a pair of enantiomers, (2R,4R)-(-)-pentanediol and (2S,4S)-(+)-pentanediol, and a meso compound, (2R,4S)-pentanediol.[1] The racemic mixture and the individual stereoisomers are valuable chiral building blocks in organic synthesis.
General Identifiers
| Identifier | Value | Reference |
| IUPAC Name | pentane-2,4-diol | [2] |
| Synonyms | 2,4-Amylene glycol, 2,4-Dihydroxypentane | [3] |
| CAS Number | 625-69-4 (for the mixture of stereoisomers) | [3] |
| Molecular Formula | C₅H₁₂O₂ | [2] |
| Molecular Weight | 104.15 g/mol | [2] |
| InChI Key | GTCCGKPBSJZVRZ-UHFFFAOYSA-N | [3] |
| SMILES | CC(O)CC(C)O | [3] |
Physical Data
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Boiling Point | 201-202 °C (at 760 mmHg) | [3][4] |
| Melting Point | 52.5 °C | [4] |
| Density | 0.95 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.435 | [3][4] |
| Solubility | Fully miscible with water | [4] |
| Flash Point | 101 °C (closed cup) | [3] |
| Vapor Pressure | 0.0852 mmHg at 25°C |
Stereoisomer Specific Data
| Stereoisomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| (2R,4R)-(-)-Pentanediol | 42075-32-1 | 48-51 | 111-113 |
| (2S,4S)-(+)-Pentanediol | 72345-23-4 | 48-51 | 111-113 |
| meso-2,4-Pentanediol | 48-49 |
Experimental Protocols
Synthesis of 2,4-Pentanediol via Reduction of Acetylacetone
A common and effective method for synthesizing 2,4-pentanediol is the reduction of acetylacetone (2,4-pentanedione). The choice of reducing agent can influence the diastereomeric ratio of the resulting diol mixture.
Protocol: Reduction of Acetylacetone using Sodium Borohydride
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Materials: Acetylacetone, Sodium Borohydride (NaBH₄), Ethanol, Diethyl ether, Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone in ethanol at room temperature.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.
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Remove the ethanol under reduced pressure.
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Extract the aqueous residue with diethyl ether (3x).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-pentanediol as a mixture of meso and racemic forms.
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Purification: The crude product can be purified by fractional distillation under reduced pressure.
Separation of meso and Racemic Stereoisomers
The separation of the meso and racemic (dl) forms of 2,4-pentanediol can be achieved through the formation of cyclic sulfites followed by fractional distillation.[5]
Protocol: Separation via Cyclic Sulfite Formation
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Esterification: React the mixture of 2,4-pentanediol stereoisomers with thionyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., pyridine) to form the corresponding cyclic sulfites.
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Fractional Distillation: The resulting diastereomeric cyclic sulfites have different boiling points and can be separated by fractional distillation under reduced pressure.
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Hydrolysis: Hydrolyze the separated cyclic sulfites using an aqueous acid or base to regenerate the pure meso and racemic 2,4-pentanediols.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for 2,4-pentanediol stereoisomers.
Logical Relationship of 2,4-Pentanediol Stereoisomers
Caption: Relationship between the stereoisomers of 2,4-pentanediol.
